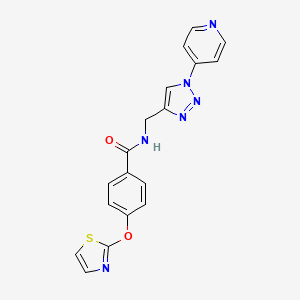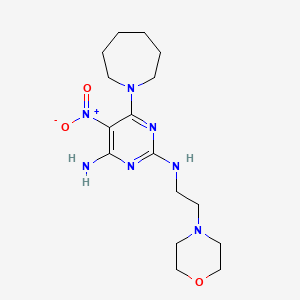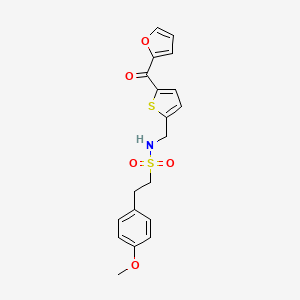![molecular formula C13H22ClNO3 B2666974 {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride CAS No. 1909326-60-8](/img/structure/B2666974.png)
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1909326-60-8 . It has a molecular weight of 275.78 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO3.ClH/c1-15-9-10-16-7-2-8-17-13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Pharmacological Research
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride is often used in pharmacological studies to investigate its potential as a therapeutic agent. Researchers explore its interactions with various biological targets, such as receptors and enzymes, to understand its efficacy and safety profile. This compound’s unique structure allows it to be a candidate for developing new drugs, particularly in the treatment of neurological disorders .
Neurochemical Studies
In neurochemical research, this compound is utilized to study its effects on neurotransmitter systems. Scientists examine how it influences the release, uptake, and metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. These studies help in understanding the compound’s potential impact on mood regulation, cognitive functions, and neurodegenerative diseases .
Biochemical Assays
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride is employed in various biochemical assays to determine its binding affinity and activity towards specific proteins and enzymes. These assays are crucial for identifying the compound’s mechanism of action and its potential as a biochemical tool in research. It helps in elucidating the pathways and interactions at the molecular level .
Toxicological Studies
Toxicological research uses this compound to assess its safety and potential toxic effects on living organisms. By conducting in vitro and in vivo studies, researchers can determine the compound’s cytotoxicity, genotoxicity, and overall safety profile. These studies are essential for evaluating the risks associated with its use in therapeutic applications .
Chemical Synthesis
In the field of chemical synthesis, {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it a valuable building block for creating new compounds with potential pharmaceutical applications. Researchers explore various synthetic routes to optimize the production and yield of desired products .
Analytical Chemistry
This compound is also used in analytical chemistry for developing and validating analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to quantify and characterize the compound in different matrices. These methods are crucial for ensuring the purity, stability, and consistency of the compound in research and industrial applications .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
[4-[3-(2-methoxyethoxy)propoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-15-9-10-16-7-2-8-17-13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLAOLGAOGAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2666892.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2666894.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2666896.png)

![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride](/img/structure/B2666900.png)
![(E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2666901.png)
![N-[(6-Thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2666904.png)
![1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2666905.png)




![4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666914.png)